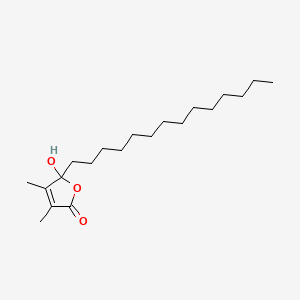
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and tetradecyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a tetrahydrofuran derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and therapeutic potential.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methylfuran: A simpler furan derivative with a hydroxyl group and a methyl group.
3,4-Dimethylfuran: A furan derivative with two methyl groups but lacking the hydroxyl and tetradecyl groups.
Tetradecylfuran: A furan derivative with a long alkyl chain but lacking the hydroxyl and methyl groups.
Uniqueness
5-Hydroxy-3,4-dimethyl-5-tetradecylfuran-2(5H)-one is unique due to its combination of functional groups and long alkyl chain, which may confer distinct chemical and biological properties compared to other furan derivatives.
Propiedades
Número CAS |
71190-98-2 |
|---|---|
Fórmula molecular |
C20H36O3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
5-hydroxy-3,4-dimethyl-5-tetradecylfuran-2-one |
InChI |
InChI=1S/C20H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)18(3)17(2)19(21)23-20/h22H,4-16H2,1-3H3 |
Clave InChI |
GZHCFUCPQHMFES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


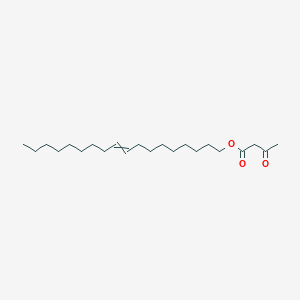
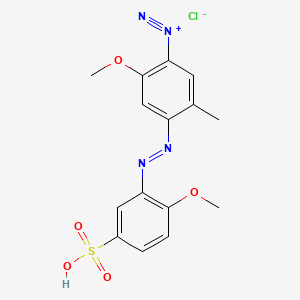

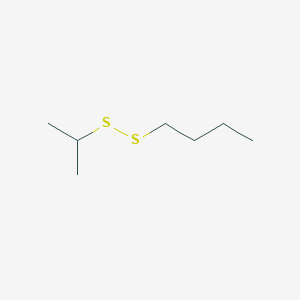
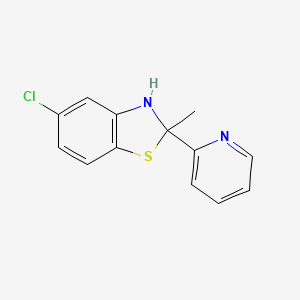
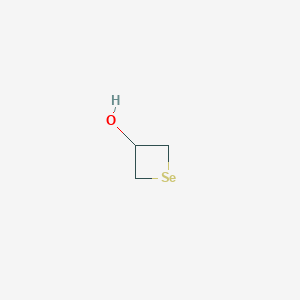
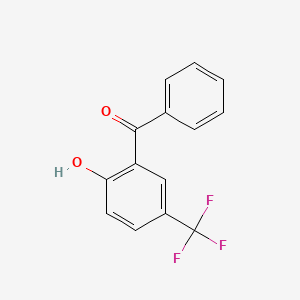
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

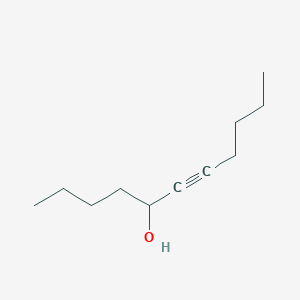
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
